GPR41 agonist-1 is classified under synthetic compounds designed to selectively activate GPR41. It is derived from structural modifications of naturally occurring short-chain fatty acids, which include acetate, propionate, and butyrate. These fatty acids are recognized for their roles in gut health and metabolic regulation. The compound's efficacy and specificity make it a subject of research in pharmacology and metabolic disease treatment.
The synthesis of GPR41 agonist-1 typically involves organic synthesis techniques that include:
These methods ensure that the synthesized compound possesses the necessary pharmacological properties to effectively activate GPR41.
The molecular structure of GPR41 agonist-1 can be represented by its chemical formula, which typically includes carbon, hydrogen, and oxygen atoms arranged in a specific configuration conducive to receptor binding.
The three-dimensional structure can be modeled using computational chemistry software to predict its interaction with the GPR41 receptor.
GPR41 agonist-1 undergoes several chemical reactions that are crucial for its activity:
These reactions are critical for understanding how GPR41 agonist-1 can influence metabolic processes in vivo.
The mechanism of action of GPR41 agonist-1 involves:
Research indicates that this mechanism plays a significant role in modulating metabolic responses in adipocytes and enteroendocrine cells .
GPR41 agonist-1 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation for potential therapeutic use.
GPR41 agonist-1 is being explored for various scientific applications:
Research continues to elucidate the full potential of GPR41 agonist-1 in clinical settings, aiming to leverage its mechanism for therapeutic benefits .
G Protein-coupled Receptor 41 (GPR41), also designated Free Fatty Acid Receptor 3, functions as a metabolite-sensing receptor activated by microbially derived short-chain fatty acids including acetate, propionate, and butyrate. These ligands typically activate G Protein-coupled Receptor 41 within millimolar concentration ranges (EC₅₀ ≈ 100–500 μM), reflecting physiological concentrations found in the colonic lumen (20–100 mM) and systemic circulation (0.1–10 mM) [2] [7]. G Protein-coupled Receptor 41 primarily couples to inhibitory Gαi/o proteins, reducing intracellular cyclic adenosine monophosphate accumulation and modulating multiple downstream effectors [5] [7].
Metabolically, G Protein-coupled Receptor 41 regulates host energy balance through three principal mechanisms: First, it modulates enteroendocrine function. Activation in colonic L-cells stimulates peptide YY secretion, which inhibits gut motility, prolongs nutrient transit time, and enhances energy extraction from indigestible polysaccharides [4] [5]. Second, it influences adipose tissue signaling. Though debated, some studies report G Protein-coupled Receptor 41-dependent leptin secretion from adipocytes in response to propionate, potentially regulating satiety and energy expenditure [5] [8]. Third, it regulates sympathetic nervous system activity. G Protein-coupled Receptor 41 expressed in peripheral ganglia mediates propionate-induced norepinephrine release, increasing heart rate and energy expenditure through β-adrenergic pathways [5] [7].
Table 1: Metabolic Regulatory Functions of G Protein-coupled Receptor 41
| Tissue/Cell Type | Primary Signaling Pathway | Physiological Outcome | Experimental Evidence |
|---|---|---|---|
| Enteroendocrine L-cells | Gᵢ/o → ↓cAMP → ↓PYY secretion | Increased gut transit → Reduced SCFA absorption | Germ-free GPR41⁻/⁻ mice show 30% faster transit vs wild-type [4] [5] |
| Adipocytes | Gᵢ/o → ? → Leptin secretion | Modulated satiety and energy balance | Conflicting reports on leptin response [5] [8] |
| Sympathetic ganglia | Gᵢ/o → Gβγ → PLCβ → ERK → Synapsin phosphorylation | Norepinephrine release → ↑Energy expenditure | Propionate increases wild-type heart rate 15% (blocked by propranolol) [5] |
Germ-free studies demonstrate that the metabolic phenotype of G Protein-coupled Receptor 41 deficiency is microbiota-dependent. Conventionally raised G Protein-coupled Receptor 41 knockout mice exhibit reduced adiposity (20–30% less body fat) and faster intestinal transit compared to wild-type littermates, whereas germ-free counterparts show no such differences [4] [5]. This establishes G Protein-coupled Receptor 41 as a key mediator in microbiome-host metabolic crosstalk.
G Protein-coupled Receptor 41 exhibits distinct ligand specificity profiles across species, though propionate consistently demonstrates the highest agonistic potency. Human G Protein-coupled Receptor 41 shows half-maximal effective concentrations (EC₅₀) of 6 μM for propionate, 42 μM for butyrate, and 1023 μM for acetate in cyclic adenosine monophosphate inhibition assays [7] [8]. Rat orthologs display comparable sensitivity (propionate EC₅₀ = 8–41 μM), confirming evolutionary conservation of ligand recognition [7]. This specificity profile aligns with physiological relevance, as propionate constitutes approximately 20–25% of colonic short-chain fatty acids in humans [7].
Structural determinants of ligand specificity involve receptor transmembrane domain interactions. Molecular modeling suggests that Arg180 and Arg258 in human G Protein-coupled Receptor 41 form electrostatic interactions with short-chain fatty acid carboxylate groups, while hydrophobic residues (Phe80, Val86, Leu104) accommodate aliphatic chains [5]. The carbon chain length preference follows a parabolic pattern: potency increases from acetate (C2) to propionate (C3), peaks at pentanoate (C5), then decreases with longer chains [7] [8].
Table 2: Comparative Ligand Specificity of Human G Protein-coupled Receptor 41
| Ligand | Carbon Atoms | EC₅₀ (μM) GTPγS Binding | EC₅₀ (μM) Cyclic AMP Inhibition | Relative Potency |
|---|---|---|---|---|
| Acetate | 2 | 1020 | 1023 | + |
| Propionate | 3 | 127 | 6 | ++++ |
| Butyrate | 4 | 158 | 42 | +++ |
| Pentanoate | 5 | 85 | Not reported | +++++ |
Data compiled from Brown et al. (2003) and Le Poul et al. (2003) [7] [8]
A unique pharmacological feature is the antagonistic effect of β-hydroxybutyrate, a ketone body produced during fasting or ketogenic states. β-hydroxybutyrate competitively inhibits propionate-induced G Protein-coupled Receptor 41 activation (IC₅₀ ≈ 500 μM), suppressing sympathetic activation in neurons [5]. This establishes G Protein-coupled Receptor 41 as a nutrient status sensor that modulates energy harvesting according to host metabolic demands – promoting short-chain fatty acid utilization during fed states while inhibiting it during ketosis.
Evolutionarily, G Protein-coupled Receptor 41 and the related G Protein-coupled Receptor 43 share approximately 43% amino acid identity and derive from tandem gene duplication events. Humans possess a third pseudogene (G Protein-coupled Receptor 42) with 98% G Protein-coupled Receptor 41 sequence identity, though its open reading frame contains a frameshift mutation [8]. Tissue distribution patterns are conserved across mammals: G Protein-coupled Receptor 41 predominates in adipose tissue, peripheral neurons, and pancreatic islets, whereas G Protein-coupled Receptor 43 expression dominates in immune cells and colonocytes [5] [7] [8].
The gut microbiota generates short-chain fatty acids at approximately 500–600 mmol/day in humans, creating a concentration gradient from colonic lumen (20–100 mM) to peripheral circulation (10–100 μM) [2] [7]. G Protein-coupled Receptor 41 serves as a key molecular conduit translating these microbial metabolites into host physiological responses, influencing systems beyond the gastrointestinal tract:
Metabolic Homeostasis: Acidipropionibacterium acidipropionici supplementation in high-fat-diet-fed mice elevates propionate production (cecal concentrations increase 2.5-fold) and improves glucose tolerance via G Protein-coupled Receptor 41-dependent mechanisms. Knockout mice lose these benefits despite comparable microbial colonization [6]. G Protein-coupled Receptor 41 activation enhances peptide YY and glucagon-like peptide-1 secretion, slowing gastric emptying and improving insulin sensitivity [3] [5].
Immunomodulation: Though less studied than G Protein-coupled Receptor 43, G Protein-coupled Receptor 41 modulates dendritic cell function and T-regulatory cell differentiation. In vitro propionate exposure (1–5 mM) increases anti-inflammatory interleukin-10 production in dendritic cells from wild-type but not GPR41⁻/⁻ mice [2] [3].
Cardiovascular Regulation: Portal vein G Protein-coupled Receptor 41 activation by propionate triggers a gut-brain neural circuit that stimulates intestinal gluconeogenesis. This process improves glucose homeostasis and insulin sensitivity independently of dietary composition [5].
Despite these protective associations, G Protein-coupled Receptor 41's role remains controversial due to paradoxical knockout phenotypes. Some studies report GPR41⁻/⁻ mice exhibit reduced adiposity and improved glucose tolerance [4] [5], while others observe increased body fat mass under high-fat diets [5]. Methodological variations explain these discrepancies:
Table 3: Systemic Physiological Effects Mediated by Gut Microbiota-G Protein-coupled Receptor 41 Axis
| Physiological System | G Protein-coupled Receptor 41 Activation Effect | Proposed Mechanism | Key Evidence |
|---|---|---|---|
| Glucose Homeostasis | Improved insulin sensitivity | Gut-brain neural circuit → Intestinal gluconeogenesis | Portal propionate ↑ glucose tolerance 40% (blocked by denervation) [5] |
| Adipose Tissue Metabolism | Conflicting reports (↑/↓ adiposity) | Modulated leptin secretion? Sympathetic activation? | Sex-specific phenotypes in knockouts [5] |
| Intestinal Immunity | Anti-inflammatory T-cell differentiation | Dendritic cell modulation → ↑T-reg cells | Cecal propionate ↑ T-regs 50% in wild-type only [2] [3] |
| Cardiovascular Function | Increased heart rate and blood pressure | Ganglionic activation → Sympathetic outflow | β-hydroxybutyrate inhibits propionate-induced hypertension [5] [7] |
These complexities highlight contextual dependencies in G Protein-coupled Receptor 41 function. Nevertheless, therapeutic targeting advances: The synthetic agonist compound "G Protein-coupled Receptor 41 agonist-1" (chemical name undisclosed; CAS 506417-09-0) demonstrates potent receptor-specific activation for investigating insulin-related disorders [1]. Unlike endogenous short-chain fatty acids requiring millimolar concentrations, such synthetic agonists activate G Protein-coupled Receptor 41 at nanomolar-to-micromolar ranges, offering research tools to dissect receptor-specific effects apart from off-target short-chain fatty acid actions (e.g., histone deacetylase inhibition) [1] [3].
Future research necessitates standardized disease models and tissue-specific knockouts to resolve phenotypic discrepancies. The G Protein-coupled Receptor 41-microbiota axis nevertheless represents a compelling therapeutic target for metabolic disorders, with synthetic agonists and probiotic interventions (A. acidipropionici) showing mechanistic promise in preclinical studies [3] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6